SBE13 hydrochloride
SBE13 hydrochloride
SBE-13 is a selective inhibitor of PLK1 (IC50 values are 200 pM, 875 nM and 66 μ M for PLK1, PLK3 and PLK2 respectively).
Brand Name:
Vulcanchem
CAS No.:
1052532-15-6
VCID:
VC0542658
InChI:
InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H
SMILES:
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl
Molecular Formula:
C24H28Cl2N2O4
Molecular Weight:
479.4 g/mol
SBE13 hydrochloride
CAS No.: 1052532-15-6
Inhibitors
VCID: VC0542658
Molecular Formula: C24H28Cl2N2O4
Molecular Weight: 479.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1052532-15-6 |
---|---|
Product Name | SBE13 hydrochloride |
Molecular Formula | C24H28Cl2N2O4 |
Molecular Weight | 479.4 g/mol |
IUPAC Name | N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H |
Standard InChIKey | QBGSVDJLQQXEGG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl |
Canonical SMILES | COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl |
Appearance | white solid powder |
Description | SBE-13 is a selective inhibitor of PLK1 (IC50 values are 200 pM, 875 nM and 66 μ M for PLK1, PLK3 and PLK2 respectively). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SBE13; SBE 13; SBE13; SBE-13 HCl. |
Reference | 1: Eckerdt F. Polo-like kinase 1 inhibitors SBE13 and BI 2536 induce different responses in primary cells. Cell Cycle. 2011 Apr 1;10(7):1027-8. Epub 2011 Apr 1. PubMed PMID: 21415595. 2: Posern G. Should I stall or should I cycle? An inhibitor for Polo-like Kinase 1 with distinct roles in primary cells. Cell Cycle. 2011 Apr 1;10(7):1029-30. Epub 2011 Apr 1. PubMed PMID: 21412046. 3: Keppner S, Proschak E, Schneider G, Spänkuch B. Fate of primary cells at the G1/S boundary after polo-like kinase 1 inhibition by SBE13. Cell Cycle. 2011 Feb 15;10(4):708-20. Epub 2011 Feb 15. PubMed PMID: 21301227. 4: Eckerdt F. Freezing Polo in its sleep: targeting the inactive conformation of Polo-like kinase 1 in cancer cells. Cell Cycle. 2010 Mar 1;9(5):862. Epub 2010 Mar 1. PubMed PMID: 20348843. 5: Keppner S, Proschak E, Kaufmann M, Strebhardt K, Schneider G, Spänkuch B. Biological impact of freezing Plk1 in its inactive conformation in cancer cells. Cell Cycle. 2010 Feb 15;9(4):761-73. Epub 2010 Feb 16. PubMed PMID: 20139717. 6: Liu X. SBE13 joins the family of Polo-like kinase 1 (Plk1) inhibitors. Cell Cycle. 2010 Feb 1;9(3):445-6. Epub 2010 Feb 1. PubMed PMID: 20130451. 7: Keppner S, Proschak E, Schneider G, Spänkuch B. Identification and validation of a potent type II inhibitor of inactive polo-like kinase 1. ChemMedChem. 2009 Nov;4(11):1806-9. doi: 10.1002/cmdc.200900338. PubMed PMID: 19746360. |
PubChem Compound | 11948807 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume